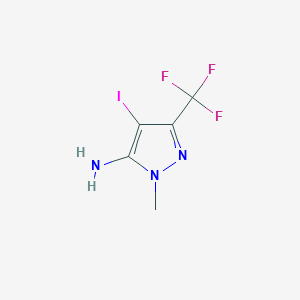

4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

CAS No.: 1443278-73-6

Cat. No.: VC6061953

Molecular Formula: C5H5F3IN3

Molecular Weight: 291.016

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443278-73-6 |

|---|---|

| Molecular Formula | C5H5F3IN3 |

| Molecular Weight | 291.016 |

| IUPAC Name | 4-iodo-2-methyl-5-(trifluoromethyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C5H5F3IN3/c1-12-4(10)2(9)3(11-12)5(6,7)8/h10H2,1H3 |

| Standard InChI Key | JNRHBCFTEHGARX-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C(=N1)C(F)(F)F)I)N |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is C₅H₅F₃IN₃, with a molecular weight of 291.01 g/mol (calculated from isotopic composition) . Its IUPAC name derives from the substitution pattern on the pyrazole ring:

-

1-Methyl: A methyl group at the 1st nitrogen.

-

3-(Trifluoromethyl): A CF₃ group at the 3rd carbon.

-

4-Iodo: An iodine atom at the 4th carbon.

-

5-Amine: An NH₂ group at the 5th carbon.

Structural Features

-

Regiochemistry: The positioning of substituents significantly impacts reactivity. For example, trifluoromethyl groups enhance metabolic stability and lipophilicity, while iodine serves as a leaving group in cross-coupling reactions .

-

Tautomerism: Pyrazoles exhibit annular tautomerism, but the 1-methyl group locks the nitrogen configuration, preventing tautomeric shifts .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₅F₃IN₃ | |

| Molecular Weight | 291.01 g/mol | |

| SMILES | CN1C(=C(C(=N1)C(F)(F)F)N)I | |

| InChIKey | VXCHPJAQPZXVTB-UHFFFAOYSA-N |

Synthesis and Functionalization

Synthetic Routes

The synthesis of iodopyrazoles typically involves halogenation or metal-halogen exchange reactions. A practical method for analogous compounds involves:

-

Lithiation-Bromination: Lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by quenching with iodine sources .

-

Direct Iodination: Electrophilic iodination using N-iodosuccinimide (NIS) under mild conditions .

For example, bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with NBS yields 4-bromo derivatives, which can undergo iodide displacement via Ullmann-type couplings .

Challenges in Regioselectivity

Regioselective iodination at the 4th position is complicated by competing reactions at the 5th position. Separation of regioisomers often requires advanced techniques like pressure-sensitive distillation or chromatography .

Table 2: Comparative Yields in Halogenation Reactions

| Substrate | Halogenation Agent | Yield (%) | Regioisomer Ratio (4:5) |

|---|---|---|---|

| 1-Methyl-3-CF₃-1H-pyrazole | NBS | 85 | 7:3 |

| 1-Methyl-5-CF₃-1H-pyrazole | NIS | 78 | 3:7 |

Data adapted from Enamine's synthetic protocols .

Physicochemical Properties

Thermal Stability

While experimental data for the exact compound is unavailable, analogues like 4-Iodo-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 1304093-39-7) exhibit:

Solubility and Lipophilicity

-

LogP: Estimated at 3.47 for the 4-iodo-3-CF₃ isomer, indicating moderate lipophilicity .

-

Vapor Pressure: 0.0±0.8 mmHg at 25°C, suggesting low volatility .

Applications in Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume